![molecular formula C10H18O4S2 B14655389 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid CAS No. 40252-81-1](/img/structure/B14655389.png)
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid is a carboxylic acid derivative characterized by the presence of sulfanyl (thiol) groups and a carboxypropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, reacts with a thiol compound under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
科学研究应用
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid involves its interaction with molecular targets through its thiol and carboxyl groups. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Butanoic acid: Lacks the sulfanyl groups, making it less reactive in thiol-specific reactions.
3-Mercaptopropionic acid: Contains a thiol group but lacks the extended carboxypropyl chain.
Cysteine: An amino acid with a thiol group, but with different structural and functional properties.
属性
CAS 编号 |
40252-81-1 |
|---|---|
分子式 |
C10H18O4S2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
4-[2-(3-carboxypropylsulfanyl)ethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C10H18O4S2/c11-9(12)3-1-5-15-7-8-16-6-2-4-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI 键 |
IOIOFZIECKQCDX-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)CSCCSCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


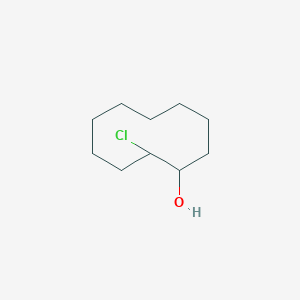

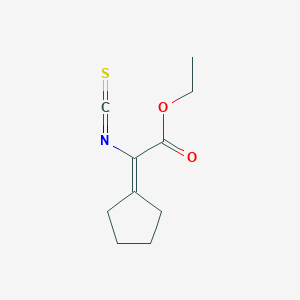
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

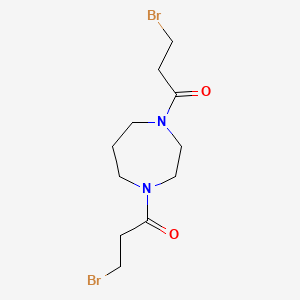
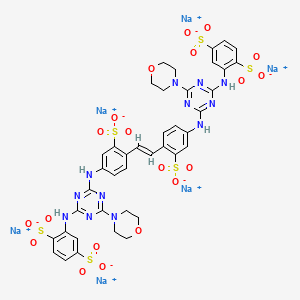

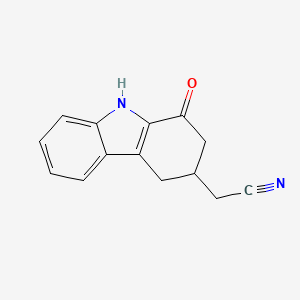
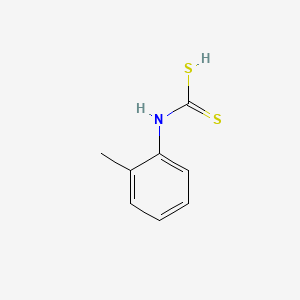

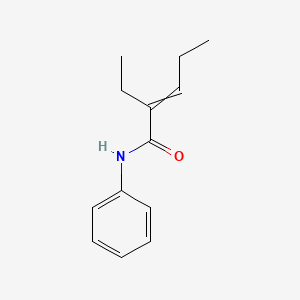
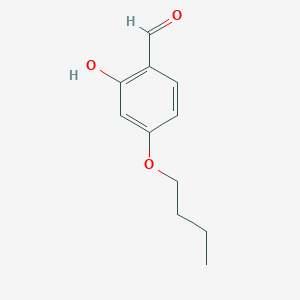
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
